6-(3-bromo-4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.
Preparation Methods
The synthesis of 6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a potential candidate for the development of new drugs.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors and enzymes contributes to its biological activity . For example, it may inhibit enzymes such as carbonic anhydrase or cholinesterase, leading to therapeutic effects in conditions like glaucoma or Alzheimer’s disease.
Comparison with Similar Compounds
Similar compounds to 6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazine rings
Properties
Molecular Formula |
C21H22BrN5O2S |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
6-(3-bromo-4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H22BrN5O2S/c1-12-4-6-14(7-5-12)11-23-20(28)19-18(15-8-9-17(29-3)16(22)10-15)26-27-13(2)24-25-21(27)30-19/h4-10,18-19,26H,11H2,1-3H3,(H,23,28) |
InChI Key |
STPVJKXHEMRXEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC(=C(C=C4)OC)Br |
Origin of Product |
United States |
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